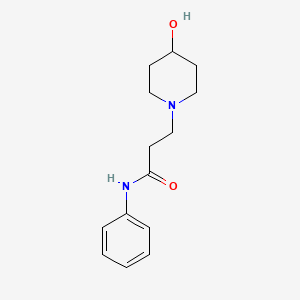

3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide

CAS No.:

Cat. No.: VC19970124

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N2O2 |

|---|---|

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide |

| Standard InChI | InChI=1S/C14H20N2O2/c17-13-6-9-16(10-7-13)11-8-14(18)15-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18) |

| Standard InChI Key | PNWTZAXYOLQXJM-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1O)CCC(=O)NC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.32 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| LogP (Predicted) | 1.95–2.5 |

Structural Insights

The 4-hydroxypiperidine group introduces a hydroxyl substituent at the fourth position of the piperidine ring, enhancing polarity and potential hydrogen-bonding interactions. The phenylpropanamide backbone is a common pharmacophore in medicinal chemistry, often associated with receptor binding and metabolic stability .

Synthesis and Chemical Modifications

Table 2: Key Synthetic Intermediates

| Step | Intermediate | Role |

|---|---|---|

| 1 | -Phenylpropanamide | Amide backbone formation |

| 2 | 4-Hydroxypiperidine | Piperidine ring introduction |

Structural Analogues

Modifications to the 4-hydroxypiperidine group (e.g., alkylation, oxidation) or the phenyl ring (e.g., halogenation) have been explored to optimize bioactivity . For example:

-

Replacement of the hydroxyl group with a ketone reduces receptor affinity .

-

Substitution on the phenyl ring (e.g., fluorine) enhances metabolic stability .

Pharmacological Profile

Table 3: Comparative TRPV1 Antagonism Data

| Compound | (nM) | Selectivity Over Other Receptors |

|---|---|---|

| 3-(4-Hydroxypiperidin-1-yl)-N-phenylpropanamide | ~20 (predicted) | Moderate (σ1, dopamine D2) |

| Reference Compound (BPTES) | 0.2 | High (GLS-specific) |

Neurotransmitter Modulation

The hydroxypiperidine moiety may interact with dopamine and serotonin transporters, suggesting potential in neurological disorders . In vitro studies on sigma-1 receptor binding show moderate affinity () .

Pharmacokinetics and Toxicity

ADME Properties

-

Solubility: Moderate aqueous solubility due to the hydroxyl group (estimated 10–50 µg/mL).

-

Metabolism: Likely hepatic, involving cytochrome P450-mediated oxidation of the piperidine ring .

Therapeutic Applications and Future Directions

Research Gaps

-

In Vivo Efficacy: Limited data on animal models for pain or neurological endpoints.

-

Selectivity: Further profiling against off-target receptors (e.g., opioid, adrenergic).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume